N-(2-fluorophenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S/c24-16-8-4-5-9-17(16)25-18(30)14-29-22(31)20-21(19(27-29)15-6-2-1-3-7-15)33-23(26-20)28-10-12-32-13-11-28/h1-9H,10-14H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWBKFNFUVXCEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the treatment of cancer. Research indicates that similar compounds have demonstrated efficacy against various cancer types by inhibiting tumor growth and inducing apoptosis in cancer cells. The thiazolo[4,5-d]pyridazin framework has been linked to anti-cancer properties due to its ability to interfere with cellular signaling pathways involved in tumor progression.
Case Study:
A study published in a patent document highlights the synthesis of similar compounds that target cancer cells effectively. The compounds were shown to inhibit cell proliferation in vitro and reduce tumor size in animal models, suggesting a promising avenue for further development in oncology therapies .
Antimicrobial Properties
Research into the antimicrobial properties of compounds with similar structures has revealed potential applications in combating bacterial infections. The morpholino group enhances solubility and bioavailability, which are crucial for developing effective antimicrobial agents.
Case Study:
In laboratory settings, derivatives of morpholino-containing compounds have exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. These findings support the exploration of N-(2-fluorophenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide as a lead compound for new antibiotics .
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders. Compounds that include morpholino groups have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study:
Preclinical studies have indicated that similar morpholino-containing compounds can enhance cognitive function and provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's. These compounds may work by reducing oxidative stress and inflammation in neuronal cells .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Researchers are actively investigating how modifications to the molecular structure influence biological activity.
Data Table: Structure-Activity Relationship Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Cores
The compound’s thiazolo[4,5-d]pyridazin core distinguishes it from other heterocyclic systems in the literature. Key structural comparisons include:
Key Observations :
- The thiazolo[4,5-d]pyridazin core is less common than oxazepine or pyrimido-oxazin systems but offers a larger conjugated system for π-π interactions.
- The morpholino group contrasts with methylpiperazinyl () and coumarin () in modulating solubility and target engagement.
- Fluorophenyl acetamide moieties are recurrent in compounds with improved metabolic stability (e.g., ) .
Q & A
Q. What are the key structural features influencing the pharmacological potential of this compound?
The compound’s core structure includes a thiazolo[4,5-d]pyridazine scaffold substituted with a morpholino group, a fluorophenyl acetamide moiety, and a phenyl group at position 7. These features enhance its ability to interact with biological targets, such as enzymes or receptors, through hydrogen bonding (morpholino), hydrophobic interactions (phenyl groups), and electronic effects (fluorine). Structural analogs with similar substituents have shown anti-cancer and anti-inflammatory activities .
Q. What are the common synthetic routes for this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolo[4,5-d]pyridazine core via cyclization using phosphorus pentasulfide .
- Step 2 : Introduction of the morpholino group via nucleophilic substitution .
- Step 3 : Acetamide coupling using acyl chlorides or carbodiimide-mediated reactions . Reaction conditions (e.g., solvent, temperature) are critical for yield optimization (e.g., DMF at 80°C for 12 hours) .
Q. Which analytical techniques are used for structural elucidation?
Key methods include:
- NMR spectroscopy (1H/13C) to confirm substituent positions .
- Mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve stereochemical ambiguities (e.g., Acta Crystallographica data) .
Q. What preliminary biological assays are recommended to assess activity?
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
- Cell viability assays (MTT or CellTiter-Glo) against cancer cell lines .
- Binding affinity studies (SPR or ITC) to quantify target interactions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
Use factorial design to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent (DMF) | 1:1–1:3 | 1:2 |
| Statistical tools like ANOVA identify significant factors, reducing trial-and-error approaches . |
Q. How to resolve contradictions in bioactivity data across studies?
- Meta-analysis : Compare IC50 values from independent studies using standardized assay protocols .
- Structural validation : Confirm compound purity via HPLC and LC-MS to rule out degradation artifacts .
- Target selectivity profiling : Use kinome-wide screens to identify off-target effects .
Q. What computational methods predict reactivity and regioselectivity in derivative synthesis?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding poses with target proteins (e.g., kinases) to prioritize substituents .
Q. How to design analogs with improved metabolic stability?
- Metabolic soft spot identification : Use liver microsomal assays to detect vulnerable sites (e.g., morpholino oxidation) .
- Isosteric replacement : Substitute the fluorophenyl group with bioisosteres like trifluoromethyl .
- Prodrug strategies : Mask labile groups (e.g., acetamide) with enzymatically cleavable motifs .
Q. What degradation pathways are observed under accelerated stability conditions?
- Forced degradation studies (acid/base/oxidative stress):
- Acidic conditions : Hydrolysis of the acetamide bond .
- Oxidative stress : Morpholino ring oxidation detected via LC-MS .
- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition above 200°C .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm compound-target binding by measuring protein thermal stability shifts .
- Knockdown/rescue experiments : Use siRNA to silence the target and assess reversal of compound effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
